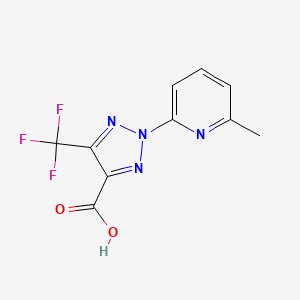
4-(Difluoromethyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5F2NO It is a derivative of pyridine, characterized by the presence of a difluoromethyl group (-CF2H) attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable and economical synthetic routes. For instance, starting from 2,2-difluoroacetic anhydride, an efficient five-step and two-pot procedure has been developed. This method avoids the use of sealed vessels for amination, making it practical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution at the nitrogen or oxygen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with pentafluoropyridine or pentachloropyridine can lead to the formation of polyfluorinated aryl pyridyl ethers.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents on the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridones, depending on the reaction conditions and the nature of the nucleophiles involved .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of protein kinase inhibitors, the compound targets PI3K and mTOR pathways, which are crucial for cell growth and survival . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of these kinases.
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)pyridin-4-ol
- 4-(Difluoromethyl)pyridin-2-amine
- N-difluoromethylated pyridines and 4-pyridones
Comparison: 4-(Difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers improved reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-5(10)3-4/h1-3,6H,(H,9,10) |
Clave InChI |
OOWOCLBIQZLRFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
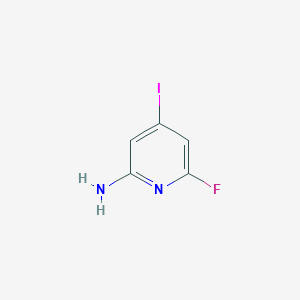
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
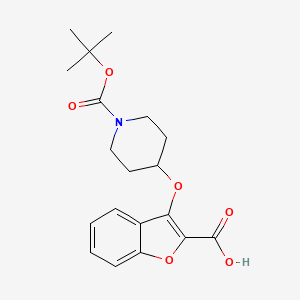
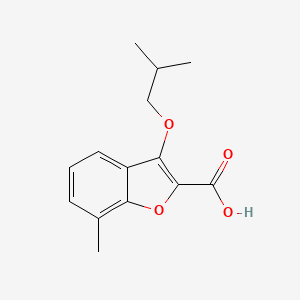
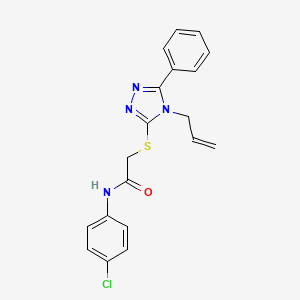


![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)

![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
